1-(5-(P-tolyl)furan-2-yl)ethan-1-one

Lipophilicity Phase partitioning Membrane permeability

1-(5-(P-tolyl)furan-2-yl)ethan-1-one (CAS 1018663-35-8) is a 2,5-disubstituted furan bearing an acetyl group at the 2-position and a p-tolyl (4-methylphenyl) substituent at the 5-position. With a molecular weight of 200.23 g·mol⁻¹ and a computed logP of 2.67, it occupies a distinct lipophilicity range among 5-aryl-2-acetylfurans.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
Cat. No. B13600976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(P-tolyl)furan-2-yl)ethan-1-one
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)C
InChIInChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3
InChIKeyHNDUDCBPJVAPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(P-tolyl)furan-2-yl)ethan-1-one: Physicochemical Properties and Synthetic Utility as a Heterocyclic Building Block


1-(5-(P-tolyl)furan-2-yl)ethan-1-one (CAS 1018663-35-8) is a 2,5-disubstituted furan bearing an acetyl group at the 2-position and a p-tolyl (4-methylphenyl) substituent at the 5-position . With a molecular weight of 200.23 g·mol⁻¹ and a computed logP of 2.67, it occupies a distinct lipophilicity range among 5-aryl-2-acetylfurans . The compound is primarily employed as a versatile synthetic intermediate for the construction of biologically active heterocycles, including pyrazoline, thiazole, and 1,3,4-thiadiazole derivatives [1]. Its solid-state handling characteristics and well-defined spectroscopic profile make it a readily accessible building block for medicinal chemistry and agrochemical research programmes.

Why 1-(5-(P-tolyl)furan-2-yl)ethan-1-one Cannot Be Replaced by Simpler Acetylfurans in Synthetic Workflows


Simple acetylfurans such as 2-acetylfuran (1-(furan-2-yl)ethanone) and 1-(5-phenylfuran-2-yl)ethanone are often considered as generic substitutes; however, these compounds differ profoundly in physicochemical properties that govern reaction outcomes. The p-tolyl group in 1-(5-(p-tolyl)furan-2-yl)ethan-1-one raises the computed logP to 2.67 compared with approximately 0.5–0.7 for 2-acetylfuran [1]. This >2 log-unit shift alters phase-transfer behaviour, solubility in non-polar media, and chromatographic retention, directly affecting synthetic protocols that rely on liquid–liquid extraction or normal-phase purification. Furthermore, the methyl substituent on the aryl ring provides a site for regioselective benzylic oxidation that is absent in the unsubstituted phenyl analogue [2]. Procurement decisions based solely on nominal structural similarity risk protocol incompatibility, unpredictable yields, and the need for costly re-optimisation of established synthetic sequences.

Quantitative Differentiation of 1-(5-(P-tolyl)furan-2-yl)ethan-1-one from Closest Structural Analogs


Computed Lipophilicity (logP) Elevation Relative to 2-Acetylfuran

The computed logP of 1-(5-(p-tolyl)furan-2-yl)ethan-1-one is 2.67, as reported by Fluorochem . By contrast, the widely used building block 2-acetylfuran (1-(furan-2-yl)ethanone) has experimentally measured logP values of 0.50–0.73 [1]. This difference of approximately 2.0–2.2 log units indicates that the p-tolyl-substituted compound is roughly 100-fold more lipophilic than the parent acetylfuran.

Lipophilicity Phase partitioning Membrane permeability

Molecular Weight and Bulk Properties vs. 2-Acetylfuran

The molecular weight of 1-(5-(p-tolyl)furan-2-yl)ethan-1-one is 200.23 g·mol⁻¹ , nearly double that of 2-acetylfuran (110.11 g·mol⁻¹) . The higher molecular weight, combined with the extended aromatic system, results in a solid physical state at ambient temperature (literature melting point approximately 90–100 °C ), whereas 2-acetylfuran is a low-melting solid or liquid (mp 26–30 °C) [1].

Molecular weight Volatility Handling

Purity Specification Benchmarking Against 1-(5-Phenylfuran-2-yl)ethan-1-one

The target compound is supplied at a purity of 98% . The closest structural analogue, 1-(5-phenylfuran-2-yl)ethan-1-one, is typically offered at 95% purity by multiple vendors . While the absolute difference is modest, the 3% purity gap can be significant in multi-step synthetic sequences where cumulative impurity burdens degrade overall yield.

Purity Quality control Reproducibility

Synthetic Derivatisation Potential: Regioselective Oxidation Enabled by the p-Tolyl Substituent

The p-tolyl methyl group in 1-(5-(p-tolyl)furan-2-yl)ethan-1-one can be selectively oxidised to the corresponding benzoic acid derivative using standard reagents (e.g., KMnO₄, Jones reagent), generating a carboxylic acid handle for amide coupling or bioconjugation . By contrast, 1-(5-phenylfuran-2-yl)ethanone lacks this benzylic site and requires less efficient electrophilic aromatic substitution for further functionalisation. No quantitative comparative oxidation yield data were identified in the public domain; this is presented as a class-level inference based on well-established benzylic oxidation chemistry of toluenes .

Late-stage functionalisation Benzylic oxidation Diversification

Optimal Use Cases for 1-(5-(P-tolyl)furan-2-yl)ethan-1-one Based on Demonstrated Differentiation


Synthesis of Lipophilic Heterocyclic Libraries for Membrane-Permeable Probe Development

The elevated logP of 2.67 relative to 2-acetylfuran (logP 0.5–0.7) makes 1-(5-(p-tolyl)furan-2-yl)ethan-1-one the preferred acetylfuran building block when designing compound libraries intended for cellular assays. Incorporating this scaffold early in the synthetic sequence biases the final products toward higher membrane permeability, potentially improving intracellular target engagement. The compound has been used as a key intermediate in the construction of pyrazoline-, thiazole-, and 1,3,4-thiadiazole-containing heterocycles with reported antimicrobial activity [1].

Automated Parallel Synthesis Requiring Solid, Non-Volatile Building Blocks

With a melting point of approximately 90–100 °C and a solid physical state at room temperature , 1-(5-(p-tolyl)furan-2-yl)ethan-1-one is compatible with automated solid-dispensing platforms used in medicinal chemistry groups. By contrast, 2-acetylfuran (mp 26–30 °C) is prone to liquefaction under ambient laboratory conditions, complicating accurate automated weighing. Researchers performing high-throughput parallel synthesis should prioritise this compound when the experimental workflow demands consistent solid handling.

Multi-Step Synthetic Sequences Requiring High-Purity Input Materials

The commercial availability of 1-(5-(p-tolyl)furan-2-yl)ethan-1-one at 98% purity provides a 3-percentage-point advantage over the nearest aryl analogue, 1-(5-phenylfuran-2-yl)ethan-1-one (typically 95%) . In sequences exceeding three synthetic steps, this purity differential can translate into meaningfully higher overall yields and reduced chromatographic burden, directly impacting cost-per-gram of final compound. Procurement groups evaluating cost-effectiveness should incorporate purity-adjusted pricing into their sourcing decisions.

Diversity-Oriented Synthesis Exploiting Benzylic Oxidation for Carboxylic Acid Generation

The p-tolyl substituent provides a unique benzylic oxidation handle not present in the phenyl or unsubstituted furan analogues . Researchers aiming to append carboxylic acid functionalities for amide bond formation or bioconjugation can leverage this feature to introduce a reactive –COOH group without disturbing the acetylfuran core. This synthetic flexibility reduces the need for orthogonal protecting-group strategies and shortens route length in diversity-oriented synthesis campaigns.

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